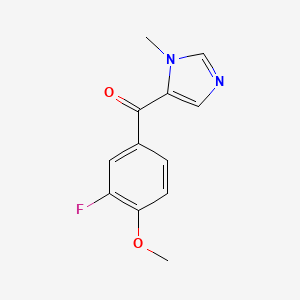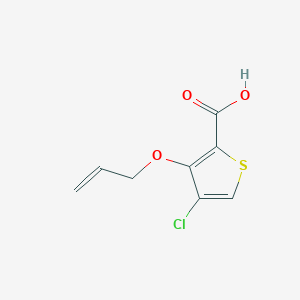
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-chlorothiophene-2-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol-substituted thiophenes.
Aplicaciones Científicas De Investigación
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can also participate in acid-base reactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
- 3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid
- 3-(Methoxy)-4-chlorothiophene-2-carboxylic acid
Uniqueness
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and binding properties compared to other similar compounds. The chlorine atom also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClO3S |
|---|---|
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
4-chloro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11) |
Clave InChI |
YQQOKBNXHNXPLT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(SC=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


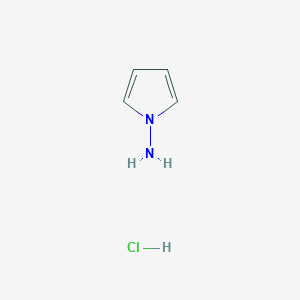

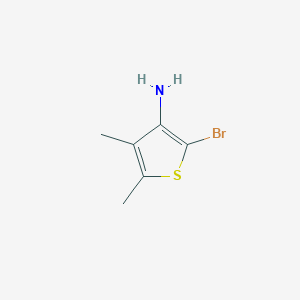
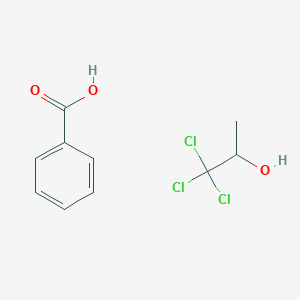
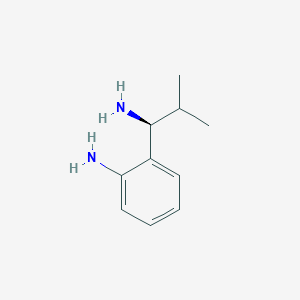
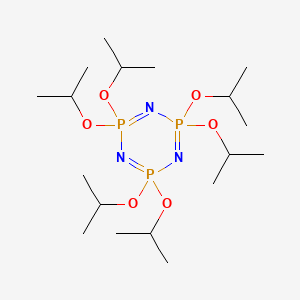



![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)

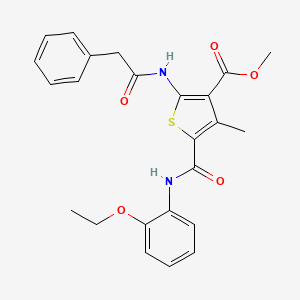
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
